molecular formula C25H21NO6 B2524476 (Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-N-(4-methoxyphenyl)acetamide CAS No. 892639-76-8

(Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2524476
CAS No.: 892639-76-8
M. Wt: 431.444
InChI Key: VYNDQLUWPMXWPF-QRVIBDJDSA-N
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Description

(Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H21NO6 and its molecular weight is 431.444. The purity is usually 95%.
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Biological Activity

(Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-N-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The compound is derived from a multi-step synthetic pathway involving the reaction of 3-methoxybenzaldehyde with appropriate phenolic derivatives. The synthesis typically involves the formation of the benzofuran structure, followed by acylation to introduce the acetamide moiety. The detailed synthetic route can be summarized as follows:

  • Formation of Benzofuran Derivative : The initial step involves the condensation of 3-methoxybenzaldehyde with a suitable diketone to form a benzofuran derivative.
  • Acetylation : The benzofuran product is then treated with acetic anhydride or acetyl chloride to introduce the acetamide group.
  • Characterization : The final product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance, research demonstrated that derivatives of similar structures exhibited significant antiproliferative effects on human cancer cell lines including MIAPACA (pancreatic), HeLa (cervical), and MDA-MB-231 (breast) cells. The findings indicated that certain derivatives showed IC50 values in the low micromolar range, suggesting potent activity against these cancer types .

Cell LineCompound TestedIC50 (µM)
MIAPACA8g5.4
HeLa8i4.7
MDA-MB-2318a6.1

Antimicrobial Activity

The compound has also been screened for antimicrobial properties. Similar derivatives have shown promising antibacterial and antifungal activities in vitro. For example, compounds derived from benzofuran structures were tested against common pathogens such as Staphylococcus aureus and Candida albicans, with some exhibiting MIC values below 10 µg/mL .

The proposed mechanism of action for the anticancer activity includes the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase. The antimicrobial activity may be attributed to disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis.

Case Studies

  • Anticancer Study : A study conducted on a series of benzofuran derivatives, including our compound, demonstrated significant growth inhibition in cultured cancer cells. The study highlighted that compounds with methoxy substituents showed enhanced activity due to increased lipophilicity and better membrane penetration .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial properties, several derivatives were tested against both Gram-positive and Gram-negative bacteria. Results indicated that modifications at the aromatic rings significantly influenced their efficacy, with some compounds achieving bactericidal effects at lower concentrations than traditional antibiotics .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6/c1-29-18-8-6-17(7-9-18)26-24(27)15-31-20-10-11-21-22(14-20)32-23(25(21)28)13-16-4-3-5-19(12-16)30-2/h3-14H,15H2,1-2H3,(H,26,27)/b23-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNDQLUWPMXWPF-QRVIBDJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)OC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)OC)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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